molecular formula C7H7BrN2O B2427320 5-Bromo-6-cyclopropylpyrimidin-4-OL CAS No. 27192-20-7

5-Bromo-6-cyclopropylpyrimidin-4-OL

Cat. No.: B2427320
CAS No.: 27192-20-7
M. Wt: 215.05
InChI Key: DNYANJNYEUFPQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-cyclopropylpyrimidin-4-OL is a heterocyclic compound featuring a bromine atom at the 5th position, a cyclopropyl group at the 6th position, and a hydroxyl group at the 4th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-cyclopropylpyrimidin-4-OL typically involves the following steps:

    Cyclopropylation: Starting with a pyrimidine derivative, a cyclopropyl group is introduced at the 6th position using cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Bromination: The compound is then brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 4th position through a hydroxylation reaction using reagents like sodium hydroxide or hydrogen peroxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, forming a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

5-Bromo-6-cyclopropylpyrimidin-4-OL has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 5-Bromo-6-cyclopropylpyrimidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    5-Bromo-6-methylpyrimidin-4-OL: Similar structure but with a methyl group instead of a cyclopropyl group.

    5-Chloro-6-cyclopropylpyrimidin-4-OL: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness: 5-Bromo-6-cyclopropylpyrimidin-4-OL is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct chemical and biological properties. This combination enhances its reactivity and potential as a versatile intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

5-bromo-4-cyclopropyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-6(4-1-2-4)9-3-10-7(5)11/h3-4H,1-2H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYANJNYEUFPQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.